N-(3-methyl-1,2-oxazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide
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Overview
Description
N-(3-methyl-1,2-oxazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide is a heterocyclic compound that contains both isoxazole and oxazole rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
Oxazole derivatives, the core structure of this compound, have been reported to interact with a wide range of biological targets .
Mode of Action
Oxazole derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes . The specific interactions and resulting changes for this compound would need further investigation.
Biochemical Pathways
Oxazole derivatives have been found to impact a broad spectrum of biochemical pathways, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant pathways
Result of Action
Oxazole derivatives have been reported to exhibit a wide range of biological activities, which suggests that this compound could potentially have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-1,2-oxazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide typically involves the formation of the isoxazole and oxazole rings followed by their coupling. One common method is the [3+2] cycloaddition reaction of nitrile oxides with alkenes or alkynes to form the isoxazole ring . The oxazole ring can be synthesized via the cyclization of α-haloketones with amides . The final coupling step involves the reaction of the isoxazole and oxazole intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes the use of catalysts, solvents, and temperature control to ensure efficient synthesis. Metal-free synthetic routes are also explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-1,2-oxazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(3-methyl-1,2-oxazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(5-methylisoxazol-3-yl)malonamide: Another compound with an isoxazole ring, known for its polymorphic forms and supramolecular structures.
2-(isoxazol-3-yl)-2-oxo-N’-phenyl-acetohydrazonoyl cyanide: An isoxazole derivative studied as an EPAC antagonist.
Uniqueness
N-(3-methyl-1,2-oxazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide is unique due to its combination of isoxazole and oxazole rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(3-methyl-1,2-oxazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c1-9-7-12(20-17-9)16-13(18)14-15-8-11(19-14)10-5-3-2-4-6-10/h2-8H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AROHDNDRIHBESG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)C2=NC=C(O2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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